molecular formula C9H7Cl2N3S2 B502043 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 299933-96-3

5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B502043
CAS No.: 299933-96-3
M. Wt: 292.2g/mol
InChI Key: JCVJNENIDCXHSS-UHFFFAOYSA-N
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Description

5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2,4-dichlorobenzyl group at position 5 and an amino group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJNENIDCXHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Intermediate

The foundational step involves cyclizing thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, thiosemicarbazides derived from aromatic or heterocyclic amines undergo cyclization in the presence of hydrochloric acid or polyphosphoric acid to yield 5-amino-1,3,4-thiadiazole-2-thiol. Key spectral data for this intermediate include:

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N), 745 cm⁻¹ (C–S–C).

  • ¹H NMR (DMSO-d₆): δ 7.35–7.50 (m, aromatic protons), δ 5.21 (s, NH₂).

Alkylation with 2,4-Dichlorobenzyl Chloride

The sulfanyl group is introduced via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and 2,4-dichlorobenzyl chloride. This reaction typically employs:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Conditions: Reflux for 6–8 hours.

Representative Procedure:

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in anhydrous DMF.

  • Add K₂CO₃ (12 mmol) and 2,4-dichlorobenzyl chloride (10 mmol).

  • Reflux at 90°C for 7 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 58–67%.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Mechanism and Optimization

A novel one-pot method avoids toxic reagents like POCl₃ by leveraging PPE as a cyclodehydration agent. This approach combines thiosemicarbazide with carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in chloroform, followed by PPE-mediated cyclization:

Steps:

  • Salt Formation: Thiosemicarbazide reacts with the carboxylic acid to form a intermediate salt.

  • Dehydration: PPE facilitates dehydration to generate a thioamide intermediate.

  • Cyclization: Thermal cyclization yields the 1,3,4-thiadiazole core.

Optimized Conditions:

  • PPE Quantity: 20 g per 5 mmol carboxylic acid.

  • Temperature: 85°C.

  • Solvent: Chloroform for homogeneous mixing.

Yield and Spectral Validation

Yield: 44–70% (dependent on carboxylic acid solubility).
Characterization:

  • Mass Spectrometry: m/z 327 [M+H]⁺ (calculated for C₉H₇Cl₂N₃S₂).

  • ¹H NMR (CDCl₃): δ 7.45–7.60 (m, 3H, Ar–H), δ 4.35 (s, 2H, CH₂S), δ 6.80 (s, 2H, NH₂).

Industrial-Scale Production and Modifications

Continuous Flow Reactor Systems

Industrial protocols enhance efficiency using continuous flow reactors:

  • Residence Time: 30–60 minutes.

  • Temperature: 100–120°C.

  • Purification: Automated recrystallization units achieve >98% purity.

Solvent and Base Variations

Comparative Data:

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF9065
NaOHEthanol8058
TriethylamineAcetonitrile7052

Key Findings:

  • DMF with K₂CO₃ maximizes yield due to superior solubility of intermediates.

  • Ethanol systems reduce environmental impact but require longer reaction times.

Challenges and Troubleshooting

Intermediate Solubility Issues

Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce intermediate solubility, necessitating:

  • Co-solvents: DMF/water mixtures (4:1).

  • Sonication: Ultrasonic agitation during crystallization.

Byproduct Formation

Common byproducts include disulfide derivatives, mitigated by:

  • Inert Atmosphere: Nitrogen or argon sparging.

  • Reducing Agents: Addition of ascorbic acid (0.5 eq) .

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often in the range of 20-40 µg/mL .

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus20Antibacterial
Escherichia coli40Antibacterial
Candida albicans30Antifungal

Central Nervous System Activity

This compound has also been evaluated for its effects on the central nervous system (CNS). A series of studies have indicated that certain derivatives exhibit antidepressant and anxiolytic properties comparable to established drugs like Imipramine and Diazepam. For example, one study highlighted a derivative with a mixed antidepressant-anxiolytic profile that was effective at therapeutic doses significantly lower than those causing side effects such as sedation .

Anti-Cancer Properties

The anticancer potential of thiadiazole derivatives is another area of active research. Compounds containing the thiadiazole moiety have been shown to inhibit the proliferation of various cancer cell lines. For instance, some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like cisplatin in assays against breast cancer cell lines .

Pesticidal Activity

The compound has been investigated for its insecticidal and fungicidal activities. Thiadiazole derivatives are known to possess properties that can protect crops from fungal infections and insect infestations. Studies have indicated that certain compounds within this class can effectively inhibit the growth of plant pathogens such as Fusarium graminearum and Rhizoctonia solani, making them valuable in agricultural applications .

Synthesis of Novel Materials

In material science, thiadiazole compounds are utilized in the development of new materials with unique electronic properties. The incorporation of thiadiazole into polymer matrices can enhance conductivity and stability, making these materials suitable for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Halogen Substitution

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-63-9)
  • Structure : Lacks the sulfanyl-benzyl linker; dichlorophenyl group directly attached to thiadiazole.
  • Properties : Reduced molecular weight (265.1 g/mol vs. ~362.3 g/mol) and higher similarity score (0.92) compared to the target compound .
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9 in )
  • Structure : 2,6-Dichlorophenyl substitution instead of 2,4-dichloro.
  • Synthesis: Prepared via reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2,6-dichlorobenzyl thiol .
  • Impact : Altered steric and electronic effects due to para-chloro positioning may influence target binding .
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
  • Structure : Dichloro substitution at 3,4-positions on the phenyl ring.
  • Activity : Likely exhibits distinct biological selectivity compared to the 2,4-dichloro analog due to differences in charge distribution .

Fluorinated Analogs

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • Structure : Fluorine replaces chlorine at the para position.
  • Activity : Fluorine’s electron-withdrawing effect may alter interactions with hydrophobic enzyme pockets .
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Dual halogenation (Cl, F) and additional 2-fluorophenylamine substitution.
  • Impact : Enhanced binding specificity to targets like kinases due to multipoint halogen interactions .

Non-Halogenated Derivatives

5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
  • Structure : Methyl group replaces chlorine.
  • Properties : Lower logP (predicted ~2.8) compared to dichloro analogs (~3.5), improving aqueous solubility .
  • Activity : Reduced cytotoxicity but possible utility in less aggressive cancer types .

Heterocyclic Core Modifications

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
  • Structure : Oxadiazole core replaces thiadiazole.
  • Activity : Shows selectivity against Hep-G2 liver cancer cells (IC50 = 2.46 μg/mL), suggesting core structure dictates target preference .

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : 2,4-Dichloro substitution optimizes steric bulk and lipophilicity for membrane penetration and target binding .
  • Sulfanyl Linker : Enhances flexibility and may reduce toxicity compared to direct phenyl-thiadiazole linkage .
  • Amino Group: Critical for hydrogen bonding with residues in kinase active sites (e.g., CDK9, STAT3) .
  • Core Heterocycle : Thiadiazole > oxadiazole in anticancer potency, but oxadiazole derivatives show tissue selectivity .

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they mitigated?

  • Challenges & Solutions :
  • Purification : Replace column chromatography with fractional crystallization .
  • Exothermic reactions : Use continuous flow reactors for oxidation steps to control temperature .
  • Yield optimization : Scale-dependent adjustments to stoichiometry (e.g., 10% excess POCl₃) .

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